
Benzenebutanamide, 3-chloro-4-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebutanamide, 3-chloro-4-cyclohexyl- is an organic compound that belongs to the class of amides. This compound features a benzene ring, a butanamide chain, a chlorine atom, and a cyclohexyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamide, 3-chloro-4-cyclohexyl- typically involves the following steps:
Formation of the Benzene Ring: The benzene ring is synthesized through a series of reactions starting from simpler aromatic compounds.
Introduction of the Butanamide Chain: The butanamide chain is introduced through an amide formation reaction, often involving the reaction of a carboxylic acid derivative with an amine.
Chlorination: The chlorine atom is introduced via a chlorination reaction, which can be achieved using reagents such as thionyl chloride or phosphorus trichloride.
Cyclohexyl Group Addition: The cyclohexyl group is added through a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of Benzenebutanamide, 3-chloro-4-cyclohexyl- is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzenebutanamide, 3-chloro-4-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxyl derivatives, amines.
Aplicaciones Científicas De Investigación
Benzenebutanamide, 3-chloro-4-cyclohexyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenebutanamide, 3-chloro-4-cyclohexyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Benzenebutanamide, 3-chloro-4-cyclohexyl- can be compared with other similar compounds, such as:
Benzenebutanamide: Lacks the chlorine and cyclohexyl groups, resulting in different chemical properties and reactivity.
3-Chlorobenzamide: Contains a chlorine atom but lacks the butanamide and cyclohexyl groups.
Cyclohexylbenzamide: Contains a cyclohexyl group but lacks the chlorine and butanamide groups.
The presence of the chlorine and cyclohexyl groups in Benzenebutanamide, 3-chloro-4-cyclohexyl- imparts unique chemical properties, making it distinct from these similar compounds.
Propiedades
Número CAS |
32808-72-3 |
|---|---|
Fórmula molecular |
C16H22ClNO |
Peso molecular |
279.80 g/mol |
Nombre IUPAC |
4-(3-chloro-4-cyclohexylphenyl)butanamide |
InChI |
InChI=1S/C16H22ClNO/c17-15-11-12(5-4-8-16(18)19)9-10-14(15)13-6-2-1-3-7-13/h9-11,13H,1-8H2,(H2,18,19) |
Clave InChI |
MPBAYDNZKMBCEF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(C=C(C=C2)CCCC(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


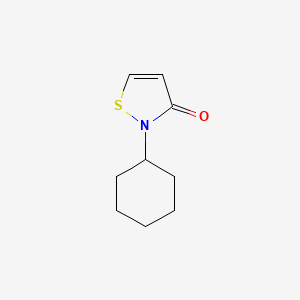

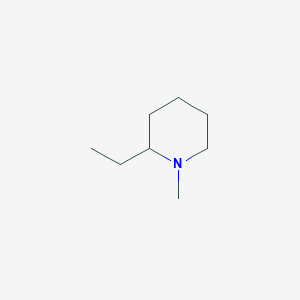
![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
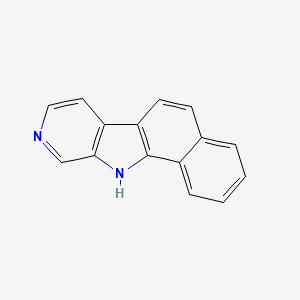
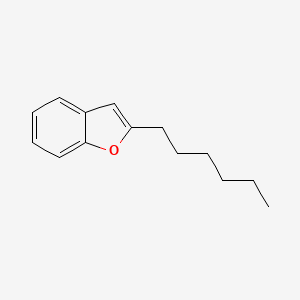
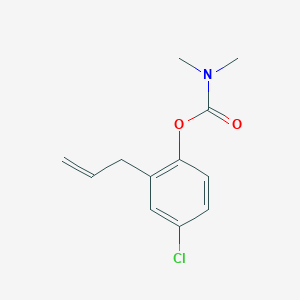
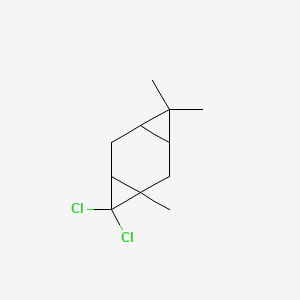
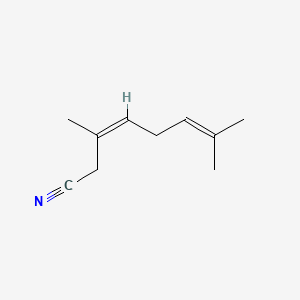

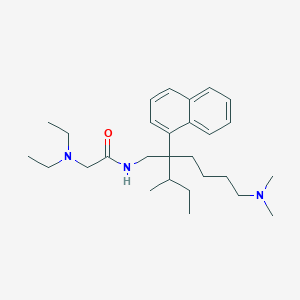
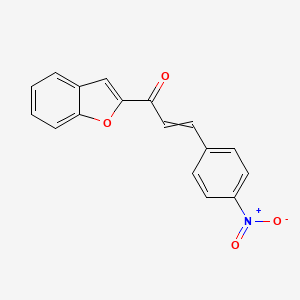
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
